

# Carbuterol vs. Carbuterol-d9: A Technical Guide to Their Physical and Chemical Differences

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## Compound of Interest

Compound Name: Carbuterol-d9

Cat. No.: B585731

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physical and chemical properties of Carbuterol and its deuterated analog, **Carbuterol-d9**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical testing.

## Introduction

Carbuterol is a short-acting  $\beta_2$ -adrenergic receptor agonist used as a bronchodilator.

**Carbuterol-d9** is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution makes **Carbuterol-d9** an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it is often used as an internal standard for the accurate quantification of Carbuterol in biological matrices.<sup>[1]</sup> Understanding the physical and chemical distinctions between these two molecules is crucial for their effective application in research and development.

## Physical and Chemical Properties

The primary difference between Carbuterol and **Carbuterol-d9** lies in the isotopic substitution of hydrogen with deuterium. This substitution leads to a slight increase in molecular weight but generally has a minimal impact on the bulk physical properties under standard conditions. However, the increased mass of deuterium can significantly influence the vibrational modes of

molecular bonds and, consequently, the metabolic stability of the molecule due to the kinetic isotope effect.

Property	Carbuterol	Carbuterol-d9
Molecular Formula	C <sub>13</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub>	C <sub>13</sub> H <sub>12</sub> D <sub>9</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	267.32 g/mol [2]	276.38 g/mol [3]
Monoisotopic Mass	267.158292 amu	276.214831 amu
Appearance	Crystals	Data not available
Melting Point	174-176 °C	Data not available
pKa (strongest basic)	9.8 (Predicted)	Data not available
LogP	0.8 (Predicted)	Data not available
CAS Number	34866-47-2[2]	1346747-24-7

Note: Experimental physical property data for **Carbuterol-d9**, such as melting point and pKa, are not readily available in the public domain, likely due to its primary application as an analytical standard rather than a therapeutic agent itself.

## Experimental Protocols

The differentiation and quantification of Carbuterol and **Carbuterol-d9** are typically achieved using mass spectrometry-based methods, which can distinguish between the two based on their mass-to-charge ratio (m/z).

### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Carbuterol using Carbuterol-d9 as an Internal Standard

This protocol outlines a general procedure for the analysis of Carbuterol in a biological matrix (e.g., plasma, urine) using **Carbuterol-d9** as an internal standard.

Objective: To accurately quantify the concentration of Carbuterol in a biological sample.

## Materials:

- Biological sample (e.g., plasma, urine)
- Carbuterol analytical standard
- **Carbuterol-d9** internal standard solution (of known concentration)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., Triple Quadrupole)

## Methodology:

- Sample Preparation:
  - To 100  $\mu$ L of the biological sample, add 10  $\mu$ L of the **Carbuterol-d9** internal standard solution.
  - Add 200  $\mu$ L of acetonitrile to precipitate proteins.
  - Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
  - Collect the supernatant.
- Solid-Phase Extraction (SPE) - Optional (for cleaner samples):
  - Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  - Load the supernatant from the sample preparation step onto the cartridge.
  - Wash the cartridge with 1 mL of 5% methanol in water.

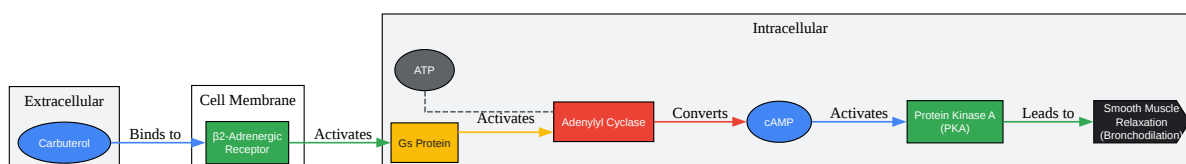
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
    - Mobile Phase A: 0.1% Formic acid in water.
    - Mobile Phase B: 0.1% Formic acid in acetonitrile.
    - Gradient: A suitable gradient to separate Carbuterol from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
    - Flow Rate: 0.3 mL/min.
    - Injection Volume: 5  $\mu$ L.
  - Tandem Mass Spectrometry (MS/MS):
    - Ionization Mode: Positive Electrospray Ionization (ESI+).
    - Multiple Reaction Monitoring (MRM):
      - Monitor the precursor to product ion transition for Carbuterol (e.g., m/z 268.2  $\rightarrow$  250.2).
      - Monitor the precursor to product ion transition for **Carbuterol-d9** (e.g., m/z 277.2  $\rightarrow$  259.2).
      - Optimize collision energy and other MS parameters for maximum signal intensity.
- Quantification:

- Construct a calibration curve by analyzing a series of known concentrations of Carbuterol standard spiked into the blank biological matrix, with a constant concentration of **Carbuterol-d9** internal standard.
- Calculate the ratio of the peak area of Carbuterol to the peak area of **Carbuterol-d9** for each standard and sample.
- Determine the concentration of Carbuterol in the unknown samples by interpolating their peak area ratios on the calibration curve.

## Signaling Pathway and Experimental Workflow

### Carbuterol Signaling Pathway

Carbuterol, as a  $\beta_2$ -adrenergic agonist, exerts its bronchodilatory effects by activating the  $\beta_2$ -adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a downstream signaling cascade.

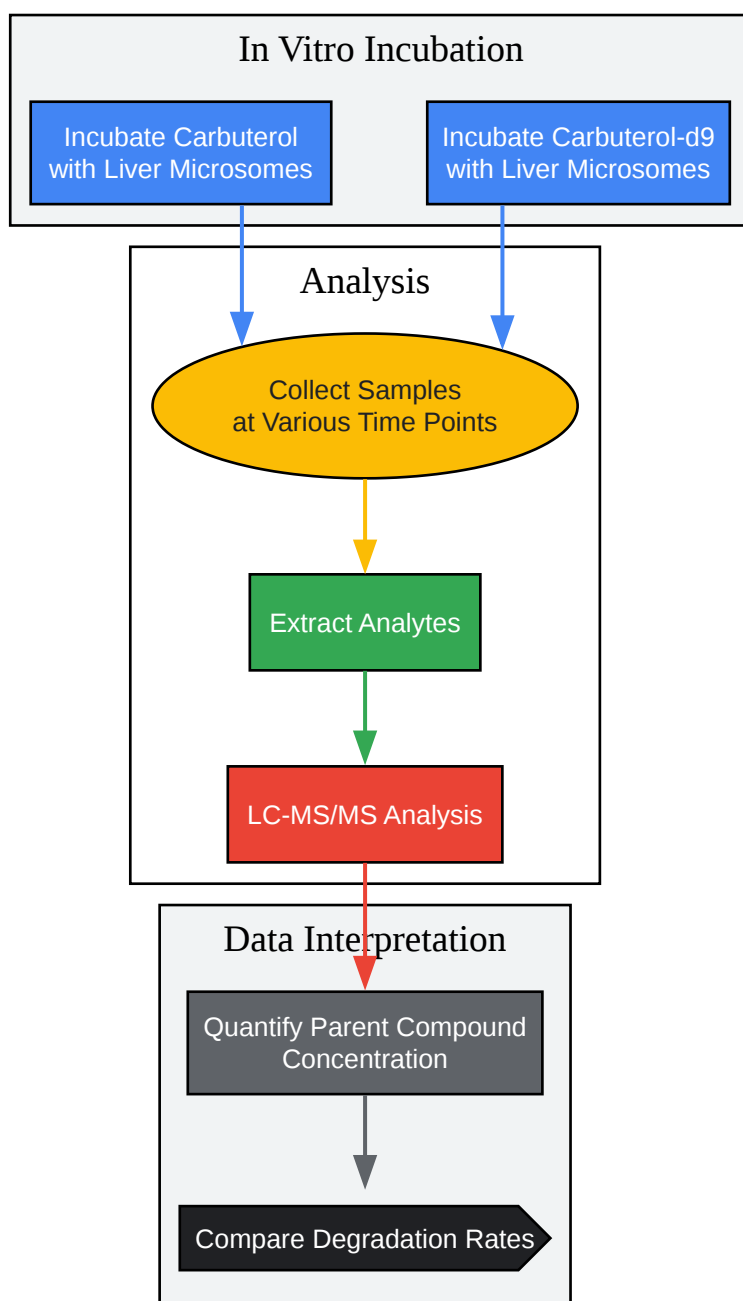


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Caption: Carbuterol's  $\beta_2$ -adrenergic receptor signaling pathway.

## Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the metabolic stability of Carbuterol and **Carbuterol-d9**.



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Caption: Workflow for metabolic stability comparison.

## Conclusion

The primary distinction between Carbuterol and **Carbuterol-d9** is the isotopic labeling of the latter, which imparts a higher molecular weight and, most importantly, can alter its metabolic

fate due to the kinetic isotope effect. While their macroscopic physical properties are expected to be very similar, this subtle atomic-level difference makes **Carbuterol-d9** an indispensable tool for the precise and accurate quantification of Carbuterol in complex biological samples. The provided experimental protocol and workflow diagrams offer a foundational understanding for researchers aiming to utilize these compounds in their studies. Further research into the specific physical properties of **Carbuterol-d9** would be beneficial for a more complete comparative profile.

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## References

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